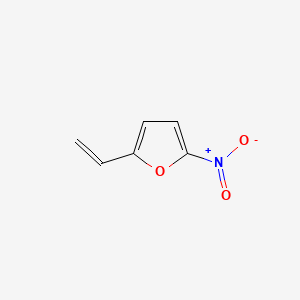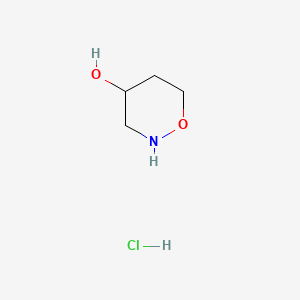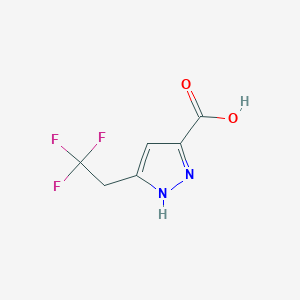
5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a fluorinated organic compound that belongs to the pyrazole family. The presence of the trifluoroethyl group imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the introduction of the trifluoroethyl group into the pyrazole ring. One common method is the direct trifluoroethylation of pyrazole derivatives using trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts such as palladium on carbon can facilitate the hydrogenation steps required in the synthesis of the trifluoroethyl group.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity due to the trifluoroethyl group makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoroethyl group can enhance the metabolic stability and bioavailability of the compound, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique chemical properties can improve the performance and stability of products.
Mecanismo De Acción
The mechanism of action of 5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The electron-withdrawing properties of the trifluoroethyl group can also influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group but different functional group.
Trifluoroacetic acid: Another fluorinated compound with a trifluoromethyl group.
5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid: A closely related compound with a trifluoromethyl group instead of a trifluoroethyl group.
Uniqueness
5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties compared to other similar compounds. The trifluoroethyl group can enhance the compound’s reactivity, stability, and biological activity, making it a valuable molecule in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H5F3N2O2 |
|---|---|
Peso molecular |
194.11 g/mol |
Nombre IUPAC |
5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)2-3-1-4(5(12)13)11-10-3/h1H,2H2,(H,10,11)(H,12,13) |
Clave InChI |
NIMJUVYBPJPWBL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1C(=O)O)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


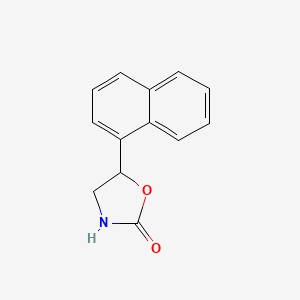

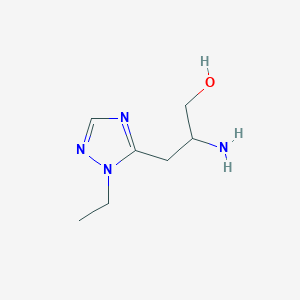

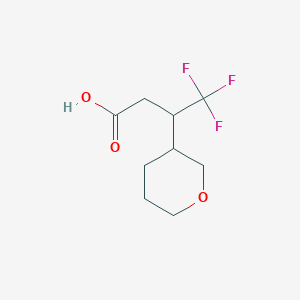
![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)
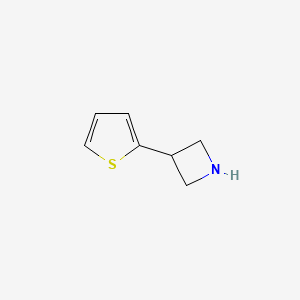

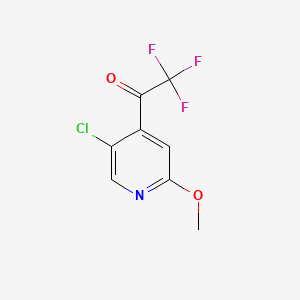
![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
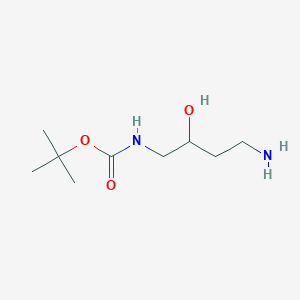
![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
